molecular formula C18H17FN2O4S3 B12203934 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B12203934
M. Wt: 440.5 g/mol
InChI Key: PHMBUWLQHBLWSZ-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the thiazolidinone ring: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the fluorobenzylidene group: The thiazolidinone intermediate is then reacted with 3-fluorobenzaldehyde in the presence of a base to introduce the fluorobenzylidene group.

    Formation of the dioxido-dihydrothiophene ring: The final step involves the reaction of the intermediate with a suitable sulfone precursor under oxidative conditions to form the dioxido-dihydrothiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of receptors, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and specific reactivity.

Properties

Molecular Formula

C18H17FN2O4S3

Molecular Weight

440.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C18H17FN2O4S3/c19-13-4-1-3-12(9-13)10-15-17(23)21(18(26)27-15)7-2-5-16(22)20-14-6-8-28(24,25)11-14/h1,3-4,6,8-10,14H,2,5,7,11H2,(H,20,22)/b15-10-

InChI Key

PHMBUWLQHBLWSZ-GDNBJRDFSA-N

Isomeric SMILES

C1C(C=CS1(=O)=O)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.